4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound characterized by the fusion of a pyrrole and a pyridine ring, with a bromine substituent at the 4-position and two methyl groups at the 2 and 3 positions. This unique structure imparts specific chemical properties and biological activities, making it of interest in various fields such as medicinal chemistry and organic synthesis.
This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse biological activities. Pyrrolo[2,3-b]pyridines are often explored for their potential as therapeutic agents due to their ability to interact with biological targets like receptors and enzymes. The presence of the bromine atom enhances the compound's reactivity, making it suitable for further chemical modifications.
The synthesis of 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
Industrial methods may adapt these synthetic routes to enhance scalability and efficiency, ensuring higher yields suitable for commercial applications .
The molecular formula of 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is . The compound features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances.
4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical transformations:
Common reagents include palladium catalysts for coupling reactions and various oxidizing/reducing agents depending on the desired transformation.
The mechanism of action of 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs).
Pharmacokinetic studies suggest that its low molecular weight may contribute to favorable absorption and distribution properties within biological systems .
The physical properties of 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
These properties influence its application in both laboratory settings and potential therapeutic uses.
4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine has significant applications in scientific research:
The regioselective bromination of the pyrrolo[2,3-b]pyridine core at the C4 position presents significant challenges due to competing reactivity at C2, C5, and C6 sites. Quantum mechanical (QM) analyses, including highest occupied molecular orbital (HOMO) lobe distribution and calculated carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts, enable precise prediction of electrophilic substitution preferences. For 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, C4 exhibits diminished electron density (HOMO lobe deficiency) compared to C5 and C6, necessitating reagent-controlled strategies for selective C4 functionalization [6].
Tetrabuylammonium tribromide (n-Bu₄NBr₃) achieves >90% C4 selectivity by exploiting para-directing effects relative to the pyrrolic nitrogen. This reagent overrides inherent C5/C6 preferences through stabilized bromenium ion transfer, producing 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine in 85–92% yield under mild conditions (0–25°C, dichloromethane solvent). Alternatives like N-bromosuccinimide (NBS) exhibit inferior regioselectivity (≤3:1 C4:C6 ratio) due to radical-mediated pathways [6] [8]. Halogenation must precede C3 methylation to avoid unwanted side reactions, as the electron-donating methyl group further activates C5/C6 positions.
Table 1: Comparative Halogenation Reagent Performance
Reagent | Temperature | Solvent | C4 Selectivity (%) | Yield (%) |
---|---|---|---|---|
n-Bu₄NBr₃ | 0–25°C | Dichloromethane | >90 | 85–92 |
NBS | 80°C | Tetrachloromethane | 65–75 | 70–78 |
Br₂ | 25°C | Acetic acid | 50–60 | 60–68 |
The sequential introduction of methyl groups at C2 and C3 requires stringent control to avoid over-alkylation and N-alkylation byproducts. C2 methylation employs directed ortho-metalation strategies, where the pyrrolic nitrogen atom serves as a directing group. Deprotonation with lithium diisopropylamide (LDA) at –78°C generates a C2-stabilized carbanion, reacting with methyl iodide to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine with 88% regioselectivity. This selectivity arises from the kinetic preference for ortho-lithiation over N-lithiation, as confirmed by low-temperature nuclear magnetic resonance (NMR) studies [2] [5].
C3 methylation necessitates nitrogen protection prior to metalation. Trimethylsilylethoxymethyl (SEM)-protected derivatives undergo selective C3 deprotonation using n-butyllithium (n-BuLi) in tetrahydrofuran at –78°C, followed by electrophilic quench with methyl iodide to install the C3 methyl group. Post-deprotection yields reach 75–82%, with <5% dialkylation. Alternative approaches using palladium-catalyzed C-H activation (e.g., Pd(OAc)₂/1,10-phenanthroline) provide inferior selectivity for C3 functionalization (≤4:1 C3:C2 ratio) due to steric constraints from the C2 methyl group [2] [3].
Table 2: Alkylation Methods Comparison
Position | Protecting Group | Base | Electrophile | Regioselectivity | Yield |
---|---|---|---|---|---|
C2 | None | Lithium diisopropylamide | Methyl iodide | 8:1 (C2 vs. N) | 85% |
C3 | Trimethylsilylethoxymethyl | n-Butyllithium | Methyl iodide | >20:1 (C3 vs. C2) | 78%* |
Post-deprotection yield |
Nitrogen-protecting group selection critically impacts halogenation and alkylation efficiency. The SEM group demonstrates superior stability during bromination and C2-metalation compared to alternatives. SEM protection (using SEM-Cl, diisopropylethylamine) proceeds quantitatively (>95%) and withstands n-Bu₄NBr₃ halogenation conditions without cleavage. Crucially, SEM remains intact during LDA-mediated C2 alkylation (–78°C), whereas benzyl and para-methoxybenzyl groups undergo partial deprotonation (≤15% degradation) [1] [9].
Deprotection protocols require careful optimization to avoid dimethylpyrrolopyridine degradation. Standard SEM removal employs hydrobromic acid in acetonitrile (3.0 equivalents, 60°C, 4 hours), achieving 92% deprotection yield without compromising the bromine substituent or methyl groups. Prolonged exposure (>6 hours) induces dimerization via formaldehyde release, forming tricyclic byproducts (≤20%). Orthogonal protection using acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) is impractical for this scaffold due to reduced thermal stability during Boc deprotection and Fmoc cleavage side reactions at C3 [1] [3] [9].
Table 3: Protecting Group Stability Profile
Protecting Group | Halogenation Stability | C2 Metalation Stability | Deprotection Yield (%) |
---|---|---|---|
Trimethylsilylethoxymethyl | Excellent | Excellent | 92 |
Benzyl | Good | Moderate (85% intact) | 95 |
para-Methoxybenzyl | Good | Moderate (83% intact) | 89 |
tert-Butyloxycarbonyl | Poor (decomposition) | Good | N/A |
Transitioning from laboratory to industrial-scale synthesis demands optimization for cost-efficiency, reproducibility, and environmental impact. Continuous-flow bromination using n-Bu₄NBr₃ in a microreactor system (residence time: 8 minutes, 25°C) enhances heat transfer and mixing efficiency, achieving 94% conversion with >20:1 C4-regioselectivity at kilogram scale. This method reduces reagent stoichiometry (1.05 equivalents versus 1.2 equivalents batch) and eliminates exotherm-related decomposition [6] [7].
Solvent selection and recovery prove critical for sustainable manufacturing. Tetrahydrofuran replacement with 2-methyltetrahydrofuran (derived from biomass) in alkylation steps maintains yield (84–86%) while improving environmental factor (E-factor) from 18 to 7. Industrial-grade production adheres to International Electrotechnical Commission 60068 standards for process robustness, implementing in-line Fourier-transform infrared spectroscopy monitoring for intermediate quality control. Palladium scavengers (e.g., silica-thiophene) reduce residual metal contaminants to <5 ppm in final products, meeting pharmaceutical intermediate specifications [6] [7] [10].
Process mass intensity reduction strategies include:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0